N-(3-氯苯基)-2-肼基-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

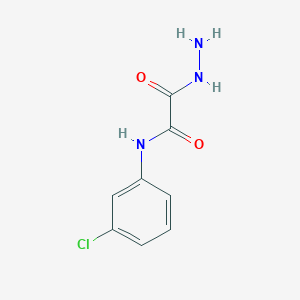

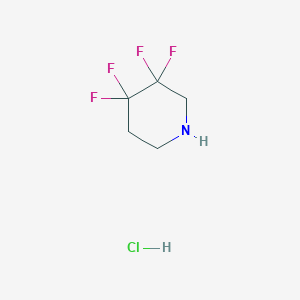

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has been the subject of various synthetic and structural studies. The compound is characterized by the presence of a 3-chlorophenyl group attached to a hydrazinecarbothioamide moiety. This structure is of interest due to its potential applications in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N-(3-chlorophenyl)hydrazinecarbothioamide, involves the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This reaction yields a compound that exhibits a Zwitter ionic betain form as indicated by its 1H-NMR spectrum . Further condensation with aromatic aldehydes in the presence of glacial acetic acid leads to the formation of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides . These compounds can then undergo additional reactions to form various heterocyclic structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has been studied using spectroscopic methods and crystallography. For instance, the crystal structures of C,N-disubstituted acetamides have been determined, revealing the presence of intermolecular hydrogen bonds and halogen-π interactions that contribute to the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives can be inferred from related studies. The synthesized compounds can participate in various chemical reactions, including the formation of thiazolines when reacted with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate . The reactivity is influenced by the presence of the hydrazinecarbothioamide group, which can act as a nucleophile in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can be deduced from the properties of structurally related compounds. For example, the dihedral angles between aromatic rings and the acetamide group in similar molecules have been measured, providing insight into the molecular conformation . Hydrogen bonding and weak interactions such as C-H⋯O and C-H⋯F play a role in the solid-state packing of these molecules, which may affect their solubility, melting point, and other physical properties .

科学研究应用

抗菌和抗真菌特性

N-(3-氯苯基)-2-肼基-2-氧代乙酰胺及其衍生物在抗菌和抗真菌应用中显示出显着的效果。研究强调了具有显着抗菌和抗真菌活性的各种衍生物的合成。例如,Kumar 和 Mishra(2015 年)合成了 2-肼基-N-N 的新型衍生物,二苯基乙酰胺,表现出显着的抗菌和抗真菌活性 (Kumar & Mishra,2015 年)。类似地,Mogilaiah 等人(2009 年)报道了苯乙酮 3-(3-氯苯基)-1,8-萘啶-2-基腙的合成,它表现出显着的抗菌活性 (Mogilaiah、Vidya、Kavitha 和 Kumar,2009 年)。

潜在杀虫剂

该化合物及其衍生物也因其作为杀虫剂的潜力而受到研究。Rashid 等人(2021 年)合成了 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物,测试了它们对棉铃虫斜纹夜蛾的功效。其中一些化合物表现出优异的结果,突出了它们在农业应用中的潜力 (Rashid 等人,2021 年)。

治疗应用

在治疗领域,该化合物的衍生物已被探索用于治疗各种疾病。Ghosh 等人(2008 年)评估了一种新型 N-(2-氯苯基)-乙酰胺的苯胺喹啉衍生物治疗日本脑炎的疗效。该研究发现体外显着的抗病毒和抗凋亡作用,表明潜在的治疗应用 (Ghosh 等人,2008 年)。

光伏效率建模

Mary 等人(2020 年)的研究探索了苯并噻唑啉酮乙酰胺类似物的化学和热化学性质。这些研究表明由于其有利的光收集效率和电子注入自由能,此类化合物有可能用于染料敏化太阳能电池 (DSSC) (Mary 等人,2020 年)。

非线性光学特性

Castro 等人(2017 年)进行了理论研究以确定相关乙酰胺衍生物的两个有机晶体结构的非线性光学特性。他们的发现表明这些晶体可能适用于光子器件、光开关和能源应用 (Castro 等人,2017 年)。

属性

IUPAC Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAMOGDZFFDBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)